2-Bromobenzene-1,4-dicarboxylic acid--pyridine (1/2)
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Overview
Description
2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) is a compound that combines 2-bromobenzene-1,4-dicarboxylic acid and pyridine in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzene-1,4-dicarboxylic acid typically involves the bromination of benzene-1,4-dicarboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . The reaction conditions often include maintaining a specific temperature and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to alcohols under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, and thiols. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products may include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products can include carboxylates, alcohols, or other oxidized/reduced forms of the original compound.
Scientific Research Applications
2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks and catalysts.
Mechanism of Action
The mechanism of action of 2-bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity . The compound’s bromine atom and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) is unique due to the presence of both bromine and carboxylic acid functional groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
192770-03-9 |
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Molecular Formula |
C18H15BrN2O4 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
2-bromoterephthalic acid;pyridine |
InChI |
InChI=1S/C8H5BrO4.2C5H5N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;2*1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13);2*1-5H |
InChI Key |
HPJGAHQXKWPDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC(=C(C=C1C(=O)O)Br)C(=O)O |
Origin of Product |
United States |
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